Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Close Analogs
The target compound's benzylamino-oxobutyl side chain provides a distinct balance of lipophilicity (XLogP3 = 1.8) and hydrogen-bonding capacity (HBD = 2, HBA = 5) compared to structurally similar pyridazine-cyclopropanecarboxamide analogs lacking the oxobutyl spacer or bearing different terminal groups [1]. This physicochemical profile may influence membrane permeability and metabolic stability differently than analogs with shorter linkers or heteroaryl terminals [2].
| Evidence Dimension | Computed lipophilicity and hydrogen-bond parameters |
|---|---|
| Target Compound Data | XLogP3 = 1.8; HBD = 2; HBA = 5; TPSA = 109 Ų; Rotatable Bonds = 9 (data from kuujia.com based on PubChem SID 42173450) |
| Comparator Or Baseline | Analogs such as N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide (CAS 1021254-37-4) with shorter, non-amide side chain; or N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide with polar heteroaryl terminal |
| Quantified Difference | No direct experimental comparison data available; analysis limited to computed descriptor inference. |
| Conditions | Computed properties from PubChem (XLogP3 algorithm); no experimental logP/logD or Caco-2 permeability data publicly available for the target compound. |
Why This Matters
In the absence of direct activity data, the distinct side chain structure provides a rational basis for selecting this compound over others for exploring novel chemical space in kinase or enzyme targets where linker length and terminal group geometry are critical for binding.
- [1] Kuujia.com. CAS No. 1021253-46-2 – Computed properties tab. View Source
- [2] EPO. Heteroarylcyclopropanecarboxamides and their use as pharmachemically active compounds. Patent EP2144861A1, 2008. View Source
